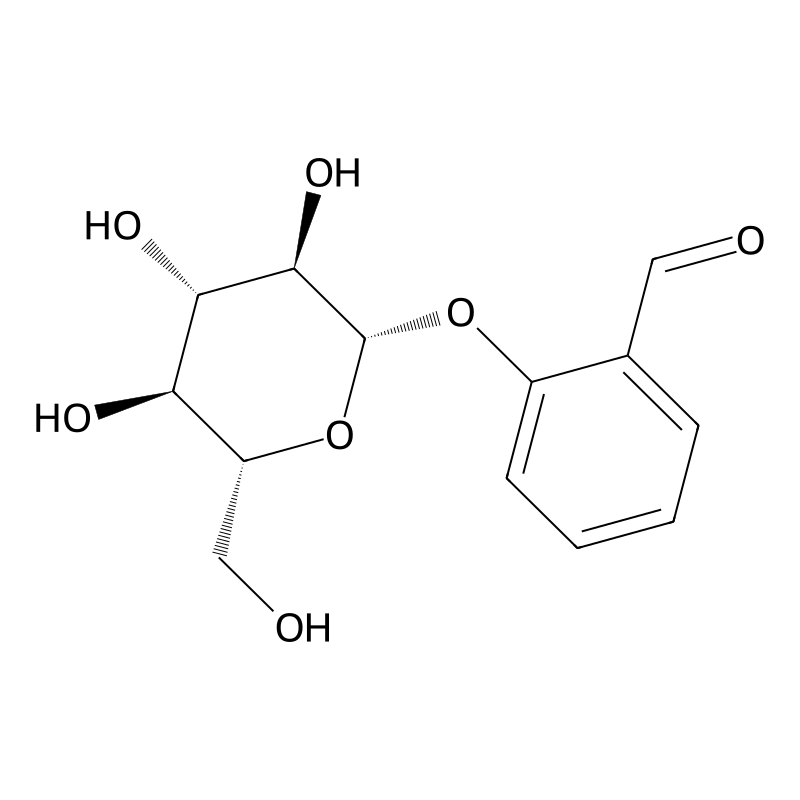

Helicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Helicin (2-(beta-D-glucopyranosyloxy)benzaldehyde) is a specialized phenolic glycoside characterized by an active benzaldehyde core covalently linked to a beta-D-glucopyranose moiety [1]. Unlike standard aromatic aldehydes, helicin combines the electrophilic reactivity of a formyl group with the pronounced hydrophilicity and stereochemical richness of a carbohydrate. In industrial and advanced laboratory procurement, it is primarily sourced as a high-value chiral building block for the synthesis of multidentate Schiff base ligands, thiosemicarbazones, and transition metal complexes (e.g., Cu, Zn, Ru, Os) [2]. Its unique structure ensures that downstream derivatives exhibit enhanced aqueous solubility and predictable stereochemistry, making it a critical precursor for bioinorganic chemistry, asymmetric catalysis, and targeted drug discovery workflows where standard aglycones fail.

References

- [1] PubChem Compound Summary for CID 101799, Helicin. National Center for Biotechnology Information. (2025).

- [2] Ferrari, M. B., et al. 'Synthesis, structural characterization and biological activity of helicin thiosemicarbazone monohydrate and a copper(II) complex of salicylaldehyde thiosemicarbazone.' Inorganica Chimica Acta 286.2 (1999): 134-141.

Attempting to substitute helicin with its closest structural analogs—salicin or salicylaldehyde—results in immediate synthetic or process failures. Salicin possesses a benzylic alcohol instead of an aldehyde, rendering it completely inert to the primary amine condensations required to form Schiff bases or thiosemicarbazones [1]. Conversely, while salicylaldehyde possesses the necessary reactive formyl group, it is a toxic, volatile liquid that lacks chirality and yields highly hydrophobic metal complexes. Substituting salicylaldehyde for helicin strips the resulting ligand of its water solubility and stereochemical backbone, forcing chemists to use toxic co-solvents (like DMSO) in biological assays and requiring the separate procurement of expensive chiral amines to achieve asymmetric induction [1]. Therefore, helicin is non-interchangeable for workflows requiring aqueous-compatible, chiral imine formation.

Schiff Base Condensation Reactivity

Helicin features a highly reactive formyl group that readily undergoes condensation with primary amines, diamines, and thiosemicarbazides to form stable Schiff base ligands (azomethines) in high yields[1]. In contrast, the baseline analog salicin, which contains a primary alcohol (-CH2OH) at the ortho position, is fundamentally incapable of forming imines under identical conditions. This absolute difference in functional group reactivity makes helicin the exclusive choice for synthesizing glycosylated Schiff bases.

| Evidence Dimension | Azomethine (-C=N-) formation capacity |

| Target Compound Data | Forms stable Schiff bases/thiosemicarbazones (>80% yield) |

| Comparator Or Baseline | Salicin (0% yield, inert to amine condensation) |

| Quantified Difference | Absolute functional divergence (Aldehyde vs. Alcohol) |

| Conditions | Standard ethanolic reflux with primary amines/thiosemicarbazide |

Buyers synthesizing metal-chelating ligands must procure helicin, as salicin cannot participate in the required imine condensation reactions.

Precursor Handling, Stability, and Volatility

For bulk handling and green chemistry applications, physical state dictates processability. Helicin is a stable, crystalline solid with a melting point of 178 °C and negligible vapor pressure, allowing for precise gravimetric dosing and compatibility with solvent-free (pestle-mortar) mechanochemical synthesis . The aglycone comparator, salicylaldehyde, is a volatile, hazardous liquid (flash point 76 °C) with a strong odor that requires fume hood containment and complicates solvent-free protocols .

| Evidence Dimension | Physical state and handling safety |

| Target Compound Data | Stable solid, MP 178 °C, non-volatile |

| Comparator Or Baseline | Salicylaldehyde (Volatile liquid, Flash point 76 °C) |

| Quantified Difference | Solid vs. Liquid; elimination of volatility hazards |

| Conditions | Ambient laboratory handling and solvent-free mechanochemical synthesis |

Procuring the solid glycoside eliminates volatility-related handling hazards and enables precise mass-based dosing in green, solvent-free manufacturing routes.

Aqueous Solubility of Downstream Metal Complexes

The beta-D-glucopyranose moiety in helicin imparts significant hydrophilicity (water solubility ~16.4 g/L at 20 °C) that carries over to its downstream derivatives . When helicin is used to synthesize transition metal (e.g., Cu, Ru, Os) thiosemicarbazone complexes, the resulting chelates exhibit marked aqueous solubility. In contrast, complexes derived from the aglycone salicylaldehyde are highly hydrophobic, typically precipitating in aqueous media and requiring the addition of undesirable organic solvents like DMSO or DMF for biological or catalytic evaluation [1].

| Evidence Dimension | Aqueous solubility of downstream complexes |

| Target Compound Data | Water-soluble complexes (due to intact sugar moiety) |

| Comparator Or Baseline | Salicylaldehyde-derived complexes (Highly hydrophobic, insoluble in pure water) |

| Quantified Difference | Elimination of organic co-solvent requirements |

| Conditions | Aqueous buffer systems for biological and catalytic assays |

Procuring helicin ensures that the final synthesized metal catalysts or biological probes are inherently water-soluble, bypassing the need for toxic formulation excipients.

Built-In Chiral Induction for Ligand Design

Helicin acts as a 'chiral pool' precursor due to its stereodefined carbohydrate moiety (specific rotation [α]D ~ -60°). When condensed with achiral amines, it inherently yields chiral Schiff base ligands capable of transferring stereochemical information in asymmetric metal catalysis [1]. Salicylaldehyde is strictly achiral; achieving similar chiral induction requires the procurement and coupling of expensive, specialized chiral diamines.

| Evidence Dimension | Intrinsic molecular chirality |

| Target Compound Data | Enantiopure chiral scaffold ([α]D ~ -60°) |

| Comparator Or Baseline | Salicylaldehyde (Achiral, [α]D = 0°) |

| Quantified Difference | Built-in stereocenter vs. requiring external chiral auxiliaries |

| Conditions | Design of asymmetric transition metal catalysts |

Using helicin provides an economical, one-step route to chiral ligands, reducing the supply chain reliance on costly chiral amine auxiliaries.

Synthesis of Water-Soluble Transition Metal Catalysts

Because of its sugar moiety, helicin is the optimal precursor for synthesizing Ru(II), Os(II), and Cu(II) Schiff base and thiosemicarbazone complexes that must function in aqueous environments, such as green homogeneous catalysis or bio-orthogonal reactions, eliminating the need for toxic co-solvents[1].

Mechanochemical and Solvent-Free Ligand Manufacturing

Due to its stable, non-volatile crystalline nature, helicin is highly suited for modern, environmentally friendly solvent-free synthesis (e.g., pestle-mortar grinding), where volatile liquid alternatives like salicylaldehyde would evaporate or pose inhalation hazards [2].

Development of Chiral Schiff Base Ligands

Helicin is the right choice for laboratories developing asymmetric catalysts, as its built-in beta-D-glucopyranoside stereocenter eliminates the need to source external chiral amines for stereoselective induction[2].

Plant Metabolism and Glycosidase Assays

In agricultural and biochemical research, helicin is utilized as a specific, quantifiable substrate for beta-glucosidases and a precursor in plant cell feeding studies to track the biosynthesis of salicinoids without the cellular toxicity associated with feeding free salicylaldehyde [3].

References

- [1] Ferrari, M. B., et al. 'Synthesis, structural characterization and biological activity of helicin thiosemicarbazone monohydrate and a copper(II) complex of salicylaldehyde thiosemicarbazone.' Inorganica Chimica Acta 286.2 (1999): 134-141.

- [2] Sharma, D., & Bhardwaj, A. 'A comparative view over the synthesis of Schiff base ligands and metal complexes by conventional and solvent free routes.' International Journal of Research - Granthaalayah (2017).

- [3] Payyavula, R. S., et al. 'Glycosylation-mediated phenylpropanoid partitioning in Populus tremuloides cell cultures.' BMC Plant Biology 9 (2009): 151.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4